4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(2-nitroprop-1-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFWRSIMNNRSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369723 | |
| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-19-3 | |
| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Analytical Characterization Techniques in the Research of 4 Bromo 2 2 Nitroprop 1 En 1 Yl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C).
While specific, experimentally determined ¹H NMR data for 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is not widely published, a theoretical analysis based on the compound's structure and data from analogous molecules allows for the prediction of its proton spectrum. The structure contains distinct proton environments: two protons on the thiophene (B33073) ring, one vinylic proton, and a methyl group.
The two protons on the 4-bromothiophene ring are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The proton at the 5-position and the proton at the 3-position would likely appear as doublets due to coupling with each other. The vinylic proton on the nitropropenyl side chain is anticipated to resonate as a singlet further downfield, influenced by the electron-withdrawing nitro group. The methyl group protons would appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H-3 | ~7.2 - 7.5 | d |
| Thiophene H-5 | ~7.1 - 7.4 | d |
| Vinylic =CH | ~7.5 - 8.2 | s |
| Methyl -CH₃ | ~2.6 - 2.8 | s |
Note: These are predicted values based on structurally similar compounds and general NMR principles. Actual experimental values may vary.
Similar to the proton NMR, a predictive analysis of the Carbon-13 NMR spectrum can be made. The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The carbons of the thiophene ring are expected to resonate in the aromatic region (δ 110-145 ppm). The carbon atom bonded to the bromine (C-4) would be shifted to a higher field (lower ppm value) compared to the other thiophene carbons. The carbons of the nitropropenyl group would be significantly affected by the nitro group, with the carbon bearing the nitro group appearing at a distinct chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene C-2 | ~140 - 145 |
| Thiophene C-3 | ~129 - 133 |
| Thiophene C-4 | ~112 - 116 |
| Thiophene C-5 | ~128 - 132 |
| Vinylic =CH | ~133 - 138 |
| Vinylic =C(NO₂) | ~148 - 152 |
| Methyl -CH₃ | ~17 - 20 |
Note: These are predicted values based on structurally similar compounds, such as (E)-2-(1-Nitroprop-1-en-2-yl)thiophene, and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₇H₆BrNO₂S), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms. Public chemical databases provide a computed exact mass for this compound as 246.93026 Da nih.gov. Experimental HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a pseudo-molecular ion peak (e.g., [M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula.
Table 3: Molecular Weight and Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₆BrNO₂S | Computed |
| Molecular Weight | 248.10 g/mol | PubChem nih.gov |
| Exact Mass | 246.93026 Da | PubChem nih.gov |
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are fundamental for the separation and purification of synthesized compounds and for assessing their purity. For a compound like this compound, column chromatography is a standard method for purification after synthesis.
While a specific, dedicated chromatographic method for this compound has not been detailed in scientific literature, general procedures used for similar bromo-thiophene derivatives are applicable. A common approach involves using silica gel as the stationary phase and a solvent system of n-hexane and ethyl acetate as the mobile phase. The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. The purity of the collected fractions would then typically be assessed by Thin Layer Chromatography (TLC) or an analytical technique like High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of chiral compounds, particularly for determining the enantiomeric excess (ee) of a sample. In the context of asymmetric synthesis of related chiral nitro compounds, chiral stationary phases are employed in HPLC to separate enantiomers. For the analysis of products derived from this compound, a typical setup would involve a chiral column, such as one based on cellulose or amylose derivatives.
The mobile phase, a mixture of solvents like hexane and isopropanol, is carefully optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the two enantiomers is determined by integrating the areas of their respective peaks in the chromatogram, which allows for the precise calculation of the enantiomeric excess.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful tool for assessing the purity of volatile and thermally stable compounds. While less common for enantiomeric excess determination compared to chiral HPLC, GC equipped with a chiral capillary column can also be used to separate enantiomers of derivatives of this compound. More commonly, GC is utilized to check for the presence of volatile impurities or unreacted starting materials after a synthesis. The retention time of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate) serves as a key identifier.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an essential and rapid technique for monitoring the progress of chemical reactions involving this compound. By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica gel) at different time intervals, the consumption of starting materials and the formation of the product can be visualized.
A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is developed to achieve good separation between the spots corresponding to the reactants and products. The spots are visualized under UV light, revealing the progress of the reaction. The relative positions of the spots, represented by the retention factor (Rf) value, help in identifying the different components of the reaction mixture.
Table 1: Example TLC Monitoring Data
| Time Point | Reactant Spot (Rf) | Product Spot (Rf) | Observations |
| 0 hr | 0.75 | - | Only starting material present. |
| 2 hr | 0.75 | 0.40 | Product spot appears, reactant spot diminishes. |
| 4 hr | Faint | 0.40 | Reaction nearing completion. |
Column Chromatography for Product Purification
Following the completion of a reaction, column chromatography is the standard method for the purification of this compound from byproducts and unreacted starting materials. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, such as silica gel, and the crude reaction mixture is loaded onto the top.
An optimized eluent, similar to the one used for TLC analysis, is then passed through the column. The different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure desired product, as identified by TLC, are combined.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching vibrations. The carbon-carbon double bond of the nitropropenyl group and the characteristic vibrations of the thiophene ring also give rise to distinct peaks.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Nitro (NO₂) | ~1520-1550 | Asymmetric stretch |
| Nitro (NO₂) | ~1340-1360 | Symmetric stretch |
| Alkene (C=C) | ~1620-1640 | C=C stretch |
| Thiophene Ring | Multiple bands | C-H and C=C vibrations |
| C-Br Bond | ~500-600 | C-Br stretch |
Optical Rotation Measurements for Chiral Analysis
When this compound is used as a precursor in the synthesis of chiral molecules, optical rotation measurement is a key analytical technique. A polarimeter is used to measure the angle by which a solution of an enantiomerically enriched sample rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). This measurement provides an indication of the enantiomeric purity of the synthesized chiral product.
Advanced Applications and Future Research Directions of 4 Bromo 2 2 Nitroprop 1 En 1 Yl Thiophene in Synthetic Chemistry
Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis
The unique arrangement of functional groups in 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene makes it an ideal starting material for the synthesis of complex, multi-ring heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
The synthesis of fused heterocyclic systems, where a thiophene (B33073) ring is merged with another heterocyclic ring, is a significant area of organic chemistry. This compound is a key precursor for creating fused systems like thienopyrroles and thienoindoles. The general strategy involves a two-pronged approach: transformation of the nitropropene side chain and a subsequent cyclization reaction involving the bromine atom.
A common pathway begins with the reduction of the nitro group to an amine. This newly formed amino group can then participate in an intramolecular cyclization reaction. For instance, a palladium-catalyzed C-N coupling reaction can be employed to form the fused pyrrole ring, leading to the thienoindole scaffold. nih.govsemanticscholar.org The development of palladium cross-coupling chemistry has greatly facilitated the synthesis of such molecules, often replacing older, more tedious methods. nih.gov
Illustrative Synthetic Scheme for Thienoindole Formation:
Reduction: The nitro group of this compound is reduced to a primary amine, yielding a 2-(2-aminopropyl)thiophene derivative.
Palladium-Catalyzed Cyclization: The resulting intermediate undergoes an intramolecular Buchwald-Hartwig amination, where the amine attacks the carbon bearing the bromine atom, facilitated by a palladium catalyst and a suitable ligand, to form the fused ring system.
The versatility of this approach allows for the synthesis of a variety of substituted thienoindoles by modifying the starting materials or the reaction conditions. These fused systems are of great interest due to their electronic properties and biological activities. nih.gov
Beyond fused systems, this compound is a foundational building block for a wide array of heterocycles containing both nitrogen and sulfur. mdpi.com These classes of compounds are researched for applications in pharmaceuticals, agrochemicals, and materials science due to their unique biological and physicochemical properties. mdpi.comresearchgate.net
The reactivity of the nitroalkene moiety is central to its role as a versatile building block. As a potent Michael acceptor, it readily reacts with various nucleophiles. This reaction can be the entry point for constructing different heterocyclic rings. For example, reaction with a sulfur-containing nucleophile could lead to the formation of a thiazine ring, while reaction with a nitrogen-based nucleophile could be the first step in synthesizing pyrimidine or imidazole derivatives. The presence of the bromine atom provides a secondary reaction site for further functionalization or ring-forming reactions. thieme-connect.de
| Nucleophile | Potential Heterocyclic Product (Post-Cyclization) |
| Thiourea | Thiazine derivative |
| Guanidine | Aminopyrimidine derivative |
| Amidines | Imidazole derivative |
| Hydrazine | Pyrazole derivative |
This dual reactivity allows for a modular approach to synthesizing a library of diverse nitrogen- and sulfur-containing heterocycles, making it a valuable tool for drug discovery and materials development. nih.gov
Contributions to Methodological Advancements in Organic Synthesis
The use of substrates like this compound has not only enabled the synthesis of new molecules but has also driven the development of new and improved synthetic methods.
The bromine atom on the thiophene ring is a key feature for engaging in a multitude of metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed to modify the thiophene core. nih.govsemanticscholar.org
For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids can introduce aryl or vinyl substituents at the 4-position. The Buchwald-Hartwig amination allows for the introduction of nitrogen-based functionalities. semanticscholar.org The development of new ligands and catalytic systems is often tested on substrates like this to improve reaction yields, functional group tolerance, and reaction conditions.
Table of Potential Metal-Catalyzed Transformations:
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl/Vinyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | C-N |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C (Alkene) |
These transformations showcase the compound's utility in building molecular complexity and advancing the capabilities of metal-catalyzed synthesis.
While metal catalysis is powerful, there is a growing interest in developing metal-free and organocatalytic methods to avoid issues of metal toxicity and cost. nih.gov The nitroalkene functionality of this compound is particularly well-suited for such approaches.
The conjugated nitroalkene is an excellent electrophile for asymmetric organocatalytic Michael additions. Chiral amines or thioureas can catalyze the addition of nucleophiles (like malonates, ketones, or aldehydes) to the double bond, creating new stereocenters with high enantioselectivity. This provides a metal-free pathway to chiral molecules that can be further elaborated into complex targets.
Furthermore, metal-free methods for the functionalization of the C-Br bond, although less common than metal-catalyzed variants, are an active area of research. These can include nucleophilic aromatic substitution (SNAr) reactions under specific conditions or radical-based transformations. The development of such methods using substrates like this compound contributes to a more sustainable and diverse synthetic toolkit. organic-chemistry.org
The principles of green chemistry, which aim to reduce waste and hazard in chemical processes, are increasingly important in modern synthesis. chemistryjournals.netbridgew.edu Synthetic routes involving this compound are being optimized to align with these principles.
Key areas of focus include:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. chemistryjournals.netnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product minimizes waste. Multicomponent reactions are a prime example of this principle in action. researchgate.net
Catalysis: Using catalytic amounts of substances instead of stoichiometric reagents reduces waste. The shift from older synthetic methods to the highly efficient metal-catalyzed and organocatalytic transformations discussed previously is a clear application of this principle.
By consciously applying these principles, the synthesis of complex molecules from this compound can be made more sustainable and economically viable.
Potential in Materials Science Research
The unique molecular architecture of this compound positions it as a promising, yet largely unexplored, building block in materials science. Its thiophene core is a fundamental unit in the field of organic electronics, while the specific combination of a bromo group and a nitrovinyl substituent offers distinct handles for polymerization and for tuning electronic properties.
Thiophene-based polymers are a cornerstone of organic electronics, renowned for their conductive and semiconductive properties that arise from the delocalized π-electrons along the polymer backbone. nih.govdntb.gov.ua The title compound, this compound, possesses the key structural features necessary to serve as a monomer precursor for such advanced materials.
The bromine atom at the 4-position of the thiophene ring is a critical reactive site. Halogenated thiophenes are common precursors in various metal-catalyzed cross-coupling polymerization reactions, including Suzuki, Stille, and Kumada catalyst-transfer polycondensation. nih.govmdpi.com These methods would allow for the controlled synthesis of polymers incorporating the this compound unit, leading to a well-defined polymer chain structure, which is crucial for efficient charge transport. nih.gov
The substituent at the 2-position, a 2-nitroprop-1-en-1-yl group, is expected to play a significant role in modulating the electronic characteristics of any resulting polymer. This group has two key features:
Electron-Withdrawing Nitro Group: The nitro (NO₂) moiety is a powerful electron-withdrawing group. Its inclusion in a conjugated polymer backbone can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is a common strategy for tuning the polymer's bandgap and improving its stability against oxidative degradation. nih.gov
Conjugated Vinyl Linker: The nitro group is attached via a propenyl (-CH=C(CH₃)-) chain, which extends the π-conjugated system of the thiophene ring. This extended conjugation can influence the polymer's absorption spectrum and charge transport properties. mdpi.com
The combination of these features suggests that polymers derived from this monomer could exhibit low bandgaps and possess distinct optoelectronic properties suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
| Structural Component | Function in Polymer Synthesis & Properties | Anticipated Impact on Final Material |
|---|---|---|
| Thiophene Ring | Core aromatic unit providing the basis for π-conjugation along the polymer backbone. | Enables charge carrier mobility, forming the foundation of the conductive/semiconductive properties. |
| Bromo Group (at C4) | Reactive site for metal-catalyzed cross-coupling polymerization (e.g., Suzuki, Stille). | Allows for the incorporation of the monomer into a larger polymer chain. The choice of catalyst can influence polymer regularity and molecular weight. nih.gov |
| 2-Nitroprop-1-en-1-yl Group | Strong electron-withdrawing substituent that modifies the electronic structure of the monomer and resulting polymer. | Lowers HOMO/LUMO energy levels, potentially narrowing the bandgap, enhancing electron affinity, and improving ambient stability. nih.gov |
| Methyl Group (on the vinyl chain) | Introduces steric bulk and can influence inter-chain packing and solubility. | May disrupt close π-stacking, potentially leading to more amorphous films, but could enhance solubility in organic solvents for easier processing. |
Theoretical Design and Prediction of Novel Derivatives
While this compound itself holds potential, its true value may lie in its use as a scaffold for the rational design of new molecules with tailored properties. Computational chemistry and theoretical studies allow for the prediction of molecular properties, guiding synthetic efforts toward the most promising candidates for specific applications. researchgate.netpku.edu.cnmdpi.com
A rational design strategy would involve computational modeling, such as Density Functional Theory (DFT), to predict the outcomes of various structural modifications. researchgate.netpku.edu.cn Key areas for modification include:
The Polymerization Handle (C4-Position): Replacing the bromine with other halogens (e.g., iodine or chlorine) would alter the monomer's reactivity in different cross-coupling reactions, potentially providing better control over polymerization and leading to higher molecular weight polymers.
The Electron-Withdrawing Group: The nitro group could be substituted with other electron-withdrawing moieties, such as cyano (-CN) or sulfonyl (-SO₂R) groups. Each group imparts a different electronic effect, allowing for fine-tuning of the polymer's HOMO/LUMO levels and, consequently, its bandgap and charge transport characteristics. nih.gov
The Conjugated Side Chain: Altering the length or nature of the vinyl linker could influence the planarity and rigidity of the polymer backbone, which are critical factors for effective intermolecular π-π stacking and high charge carrier mobility. mdpi.com For instance, replacing the methyl group with a hydrogen atom would reduce steric hindrance.
Substitution at the C5-Position: The currently unsubstituted C5-position on the thiophene ring could be functionalized with alkyl or alkoxy chains to enhance the solubility and processability of the resulting polymers without significantly disrupting the electronic properties of the backbone. nih.gov
These theoretical investigations can generate a library of virtual compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted performance for target applications, thereby accelerating the materials discovery cycle.
| Modification Site | Proposed Structural Change | Predicted Effect on Properties | Rationale |
|---|---|---|---|
| C4-Position (Halogen) | Replace -Br with -I | Increased reactivity in polymerization. | The C-I bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed coupling reactions. |
| Side Chain (EWG) | Replace -NO₂ with -CN (cyano) | Altered HOMO/LUMO levels; potentially deeper energy levels and different electrochemical stability. | The cyano group is a strong electron-withdrawing group with different steric and electronic profiles compared to the nitro group, allowing for bandgap engineering. researchgate.net |
| Side Chain (Alkyl Group) | Replace propenyl's -CH₃ with -H | Reduced steric hindrance, potentially promoting better inter-chain packing (π-stacking). | Removing the methyl group would create a planar nitroethenyl substituent, which could enhance polymer crystallinity and charge mobility. |
| C5-Position | Add a hexyl (-C₆H₁₃) chain | Greatly improved solubility in common organic solvents for solution-based processing. | Long alkyl chains are a standard method to ensure polymer solubility, which is essential for fabricating thin films for electronic devices. nih.gov |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene?
The synthesis typically involves bromination of a thiophene precursor followed by nitropropene introduction. A plausible route includes:
- Step 1 : Bromination at the 4-position of 2-thiophene derivatives using electrophilic brominating agents (e.g., NBS in DMF).
- Step 2 : Condensation with nitropropene via Knoevenagel or Henry reactions, using catalysts like ammonium acetate or nitroalkene-forming reagents.
Validation via NMR (monitoring bromine integration) and mass spectrometry (e.g., HRMS for molecular ion confirmation) is critical .
Advanced: How can X-ray crystallography resolve molecular geometry and intermolecular interactions for this compound?
Use SHELXL for refinement and WinGX for data processing . Key steps:
- Collect high-resolution data (Mo-Kα radiation, CCD detector).
- Solve the structure using direct methods (SHELXS) and refine anisotropically (R factor < 0.05).
- Analyze intermolecular interactions (e.g., Br···O/N contacts, π-π stacking) using ORTEP-3 for visualization . For example, bromine atoms may exhibit halogen bonding (3.3–3.6 Å distances), as seen in analogous brominated thiophenes .
Basic: What spectroscopic techniques confirm the nitropropene moiety’s presence and electronic environment?
- NMR : NMR detects vinyl protons (δ 7.5–8.5 ppm, doublets) and nitro group deshielding effects. NMR identifies nitrostyrene carbons (δ 140–150 ppm).
- IR : Strong asymmetric/symmetric NO stretches (~1520 cm and ~1350 cm) .
- UV-Vis : Conjugated nitropropene-thiophene systems show λ ~350–400 nm (π→π* transitions) .
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/UV-Vis spectra.
- Compare experimental EPR signals (if radical intermediates form) with computed spin densities. For charge-delocalized systems, mixed-valence models (Robin-Day classification) reconcile optical absorption and electrochemical gaps .
- Adjust solvation models (e.g., PCM) in simulations to match experimental solvent effects.
Advanced: What methodologies evaluate electronic properties for semiconductor applications?
- Cyclic Voltammetry : Measure oxidation/reduction potentials (vs Ag/AgCl) to estimate HOMO/LUMO levels.
- TD-DFT : Simulate charge-transfer transitions (e.g., for OLED/OFET applications).
- EPR Spectroscopy : Detect radical species in doped states (class III delocalization in oligothiophenes) .
- Thin-Film Characterization : Use AFM/XRD to correlate crystallinity with charge mobility, as seen in PBTTT polymers .
Basic: What handling precautions are required for this compound?
- Light Sensitivity : Store in amber vials under inert gas (N/Ar).
- Thermal Stability : Avoid temperatures >100°C (risk of nitro group decomposition).
- Reactivity : Bromine and nitro groups may undergo nucleophilic substitution; use anhydrous conditions for reactions.
Advanced: How does crystal packing influence solid-state reactivity or optoelectronic performance?
- Halogen Bonding : Br atoms may form contacts with electron-rich groups (e.g., O, N), affecting charge transport.
- π-Stacking : Analyze dihedral angles between thiophene and nitropropene moieties (e.g., <30° promotes conjugation).
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H···O vs Br···π) using CrystalExplorer .
Advanced: How does nitro group orientation impact further functionalization?
- Steric Effects : Syn/anti periplanar arrangements influence regioselectivity in Diels-Alder or nucleophilic attacks.
- Electronic Effects : Nitro groups withdraw electron density, activating adjacent positions for cross-coupling (e.g., Suzuki with boronic acids).
- Crystallographic Data : Use torsion angles (C–C–NO) from X-ray structures to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
